Cas no 360-64-5 (2-(Trifluoromethyl)benzamide)

2-(Trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)benzamide
- alpha,alpha,alpha-Trifluoro-o-toluamide
- 1,1,1-TRIFLUORO-3-(PYRIDIN-2-YL)PROPAN-2-ONE
- o-(Trifluoromethyl)benzamide
- 2-Trifluoromethylbenzamide
- o-Trifluoromethylbenzamide
- Benzamide, 2-(trifluoromethyl)-
- 2-(Trifluoromehtyl)benzamide
- o-trifluoromethyl-benzamide
- 5U8Y7E6AIO
- QBAYIBZITZBSFO-UHFFFAOYSA-N
- Fluopyram-benzamide
- PubChem2746
- 2-trifiuoromethylbenzamide
- 2-Trifluoromethyl-benzamide
- 2-(trifluoromethyl) benzamide
- o-Toluamide, ?,?,?-trifluoro- (6CI,8CI); 2-(Trifluoromethyl)benzamide
- 2-(Trifluoromethyl)benzamide, 97%
- A6263
- PS-8415
- D83547
- EINECS 206-637-2
- CS-W015962
- Q27262883
- CHEMBL4558027
- MFCD00014798
- 360-64-5
- SCHEMBL118007
- UNII-5U8Y7E6AIO
- NS00009377
- FT-0608953
- AKOS008977333
- Z68590139
- SY048547
- EC 206-637-2
- T3384
- DTXSID40189560
- DB-019560
- STL382175
- o-Toluamide, a,a,a-trifluoro- (6CI,8CI); 2-(Trifluoromethyl)benzamide
-
- MDL: MFCD00014798
- インチ: 1S/C8H6F3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)
- InChIKey: QBAYIBZITZBSFO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C(N([H])[H])=O)(F)F
- BRN: 2616148
計算された属性
- せいみつぶんしりょう: 189.04000
- どういたいしつりょう: 189.04
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.335
- ゆうかいてん: 160-164 °C (lit.)
- ふってん: 376°C at 760 mmHg
- フラッシュポイント: 103.4 °C
- PSA: 43.09000
- LogP: 2.50460
- ようかいせい: 使用できません
2-(Trifluoromethyl)benzamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
2-(Trifluoromethyl)benzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-(Trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-8415-5MG |
2-(Trifluoromethyl)benzamide |
360-64-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030805-25g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 25g |
¥183.00 | 2024-05-16 | |
Key Organics Ltd | PS-8415-1MG |
2-(Trifluoromethyl)benzamide |
360-64-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Fluorochem | 007582-1g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 1g |
£10.00 | 2022-03-01 | |
Alichem | A015001773-250mg |
2-(Trifluoromethyl)benzamide |
360-64-5 | 97% | 250mg |
$475.20 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009940-1g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 1g |
¥27 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WH578-5g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 5g |
113.0CNY | 2021-08-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 594512-1G |
2-(Trifluoromethyl)benzamide |
360-64-5 | 97% | 1G |
¥352.91 | 2022-02-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009940-5g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 5g |
¥66 | 2024-05-24 | |
TRC | T797038-100mg |
2-(Trifluoromethyl)benzamide |
360-64-5 | 100mg |
$ 65.00 | 2022-06-02 |
2-(Trifluoromethyl)benzamide 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2-(Trifluoromethyl)benzamideに関する追加情報
Professional Introduction to 2-(Trifluoromethyl)benzamide (CAS No. 360-64-5)
2-(Trifluoromethyl)benzamide, with the chemical formula C₇H₅F₃NO, is a fluorinated amide derivative of benzoic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural properties and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug development. Its CAS number, 360-64-5, uniquely identifies it in scientific literature and industrial applications.
The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known for its ability to modulate enzyme reactivity and improve pharmacokinetic profiles. In the case of 2-(Trifluoromethyl)benzamide, this moiety contributes to its interaction with biological targets, particularly enzymes involved in metabolic pathways. Recent studies have highlighted its potential in inhibiting various therapeutic targets, including proteases and kinases, which are implicated in inflammatory and oncological diseases.
One of the most compelling aspects of 2-(Trifluoromethyl)benzamide is its structural flexibility, which allows for further derivatization to enhance specific biological activities. Researchers have explored its derivatives as intermediates in synthesizing novel therapeutic agents. For instance, modifications at the amide bond or the aromatic ring have led to compounds with improved binding affinity and selectivity for disease-related proteins. These modifications underscore the compound's utility as a building block in drug discovery pipelines.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(Trifluoromethyl)benzamide. Machine learning algorithms can predict binding affinities and optimize molecular structures, accelerating the drug development process. This approach has been particularly valuable in identifying lead compounds for diseases with unmet medical needs. The integration of experimental data with computational models has refined our understanding of how structural features influence biological activity.
The synthesis of 2-(Trifluoromethyl)benzamide typically involves condensation reactions between trifluoroacetic acid derivatives and benzamides under controlled conditions. Advances in synthetic methodologies have improved yields and purity, making large-scale production more feasible. Techniques such as flow chemistry and catalytic processes have further streamlined its preparation, ensuring consistency for industrial applications.
In the realm of medicinal chemistry, 2-(Trifluoromethyl)benzamide has been investigated for its potential role in treating neurological disorders. Studies suggest that fluorinated amides can cross the blood-brain barrier more effectively than their non-fluorinated counterparts, offering a pathway to develop neuroactive drugs. Preclinical trials have demonstrated promising results in animal models, indicating that derivatives of this compound may exhibit therapeutic efficacy against conditions such as Alzheimer's disease and Parkinson's disease.
The environmental impact of fluorinated compounds has also been a subject of research. While the trifluoromethyl group enhances drug performance, concerns about persistence and bioaccumulation exist. Efforts are underway to develop greener synthetic routes that minimize environmental footprint without compromising efficacy. These initiatives align with broader trends in sustainable chemistry, ensuring that pharmaceutical innovations are both effective and environmentally responsible.
Industrial applications of 2-(Trifluoromethyl)benzamide extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in herbicides and fungicides, where the trifluoromethyl group contributes to enhanced activity against resistant strains of pests. This dual utility highlights the compound's broad applicability across multiple industries.
Future directions in research on 2-(Trifluoromethyl)benzamide include exploring its role in targeted drug delivery systems. Nanotechnology-based platforms can encapsulate this compound for controlled release, improving therapeutic outcomes while reducing side effects. Such innovations represent a convergence of chemistry, biology, and engineering aimed at optimizing drug delivery mechanisms.
In summary, 2-(Trifluoromethyl)benzamide (CAS No. 360-64-5) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features make it valuable for designing drugs targeting various diseases, while advancements in synthetic and computational methods continue to enhance its utility. As research progresses, this compound will likely remain at the forefront of medicinal chemistry innovation.
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